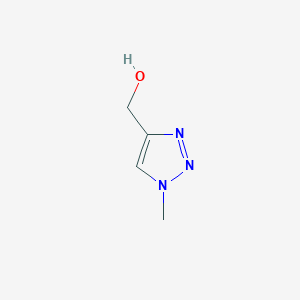

(1-methyl-1H-1,2,3-triazol-4-yl)methanol

描述

Contextualization within 1,2,3-Triazole Chemistry

The 1,2,3-triazole ring system has gained prominence in medicinal chemistry and materials science primarily due to its unique set of properties. It is known for its stability, capacity to form hydrogen bonds, and its role as a bioisostere for other functional groups. nih.gov The synthesis of 1,4-disubstituted 1,2,3-triazoles is often efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". frontiersin.org This reaction's reliability and high yield have made compounds like (1-methyl-1H-1,2,3-triazol-4-yl)methanol readily accessible starting blocks for more intricate molecular architectures.

The 1,2,3-triazole core is considered an excellent linker in drug discovery, connecting different pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. nih.gov Its rigid and planar nature can provide a defined spatial orientation for the attached functional groups, which is crucial for their interaction with biological targets.

Research Rationale and Scope for this compound Systems

The primary rationale for the extensive use of this compound in research lies in its ability to act as a molecular scaffold. The hydroxymethyl group can be easily modified or replaced, allowing for the attachment of various other molecular fragments. This versatility has led to its incorporation into a wide array of compounds with diverse applications.

Medicinal Chemistry: In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential as anticancer, antimicrobial, and antiviral agents. pensoft.net The triazole moiety can interact with biological targets through hydrogen bonding and dipole interactions, while the substituents attached via the methanol (B129727) group can be tailored to fit specific binding pockets of enzymes or receptors. For instance, stilbene (B7821643) linked 1,2,3-triazoles, synthesized from derivatives of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, have shown moderate cytotoxic activity against various cancer cell lines. nih.gov

Materials Science: The stable and rigid nature of the 1,2,3-triazole ring makes it a valuable component in the design of new materials. Polymers and dendrimers incorporating this heterocycle can exhibit enhanced thermal stability and specific electronic properties.

Physicochemical Properties

While detailed experimental data for the pure compound can be elusive, predicted physicochemical properties provide valuable insights into its behavior.

| Property | Value |

| Molecular Formula | C4H7N3O |

| Molecular Weight | 113.12 g/mol |

| Predicted Boiling Point | 296.8±42.0 °C |

| Predicted Flash Point | 133.329ºC |

| Predicted Density | 1.33±0.1 g/cm³ |

| Predicted pKa | 13.16±0.10 |

Note: These values are predicted and may differ from experimental values.

Synthesis

The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles like this compound is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A plausible synthetic route would involve the reaction of methyl azide (B81097) with propargyl alcohol.

General Synthetic Scheme: CH₃N₃ (Methyl azide) + HC≡CCH₂OH (Propargyl alcohol) --(Cu(I) catalyst)--> this compound

This method is favored for its high regioselectivity, mild reaction conditions, and tolerance of various functional groups. frontiersin.org

Research Findings

Research has demonstrated the utility of the this compound scaffold in creating molecules with significant biological activity.

Anticancer Activity: A series of (E)-1-benzyl-4-((4-styrylphenoxy)methyl)-1H-1,2,3-triazoles, which are derivatives of the core structure, have been synthesized and evaluated for their cytotoxic effects. Several of these compounds exhibited moderate activity against human cancer cell lines, including pancreatic, colorectal, and lung carcinoma. nih.gov

Antimitotic Agents: Hybrid molecules incorporating a 1,2,3-triazole ring, derived from a similar synthetic approach, have been investigated as potential anti-mitotic agents for breast cancer treatment. These compounds have shown the ability to arrest the cell cycle and induce apoptosis in cancer cells. nih.gov

Linker in PROTACs: The related structure, (4-(1H-1,2,3-triazol-4-yl)phenyl)methanol, serves as a linker in Proteolysis Targeting Chimeras (PROTACs), highlighting the role of the triazole-methanol moiety in connecting different parts of a molecule to induce protein degradation. medchemexpress.com

Structure

3D Structure

属性

IUPAC Name |

(1-methyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-2-4(3-8)5-6-7/h2,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKMMJLWDOKNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001285184 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77177-21-0 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77177-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanol and Its Analogues

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to 1,4-Disubstituted 1,2,3-Triazolesnih.govrsc.orgnsf.govchemicalbook.com

The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne is a powerful and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This transformation is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govyoutube.com In contrast, the CuAAC reaction proceeds under mild conditions, often at room temperature, and exhibits remarkable regioselectivity, yielding exclusively the 1,4-isomer. nih.govorganic-chemistry.org For the specific synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol, the reaction would involve the cycloaddition of methyl azide with propargyl alcohol.

The active Cu(I) catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), by using a reducing agent like sodium ascorbate. nsf.govorganic-chemistry.org This in situ generation of Cu(I) is convenient and helps prevent the oxidative homocoupling of the alkyne, which can be a significant side reaction. nih.govorganic-chemistry.org

The mechanism of the CuAAC is more complex than the concerted process of the uncatalyzed thermal cycloaddition. youtube.com It is a stepwise process initiated by the formation of a copper(I) acetylide from the terminal alkyne (e.g., propargyl alcohol). nih.govorganic-chemistry.org DFT calculations have shown that the coordination of Cu(I) to the alkyne is a key step, and this coordination is more favorable in water, which helps explain the observed rate acceleration in aqueous media. organic-chemistry.org

The proposed mechanism involves the coordination of the azide (e.g., methyl azide) to the copper acetylide complex. This brings the two reactants into proximity, facilitating the subsequent steps. researchgate.net An unusual six-membered copper metallacycle is formed as an intermediate. organic-chemistry.org This intermediate then undergoes ring contraction to a triazolyl-copper derivative, followed by protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, thus closing the catalytic cycle. organic-chemistry.org The entire process is significantly faster than the uncatalyzed reaction, with rate accelerations of up to 10⁸. organic-chemistry.org

The defining feature of the CuAAC reaction is its exceptional regioselectivity for the 1,4-disubstituted product. nih.govrsc.org This selectivity is a direct consequence of the stepwise, copper-mediated mechanism, which is fundamentally different from the concerted thermal cycloaddition. organic-chemistry.org The reaction exclusively forms the 1,4-disubstituted regioisomer, which is crucial for the synthesis of specifically functionalized molecules like this compound. nih.gov

Quantum calculations have confirmed that the free-energy barrier for the formation of the 1,4-regioisomer is significantly lower than that for the 1,5-regioisomer in the catalyzed reaction, explaining the observed regioselectivity. nsf.gov This high degree of control allows for the predictable and efficient construction of complex molecules containing the triazole core. By selecting the appropriate azide and alkyne precursors, a wide variety of 1,4-disubstituted 1,2,3-triazolylmethanol derivatives can be synthesized. For instance, reacting various organic azides with propargyl alcohol yields a library of N-substituted-1H-1,2,3-triazol-4-yl)methanols.

| Catalyst System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Cu(I) salts (e.g., CuI) | Organic or aqueous solvents, often with a base. | Direct use of active catalyst. | nih.gov |

| Cu(II) salts / Sodium Ascorbate | Aqueous media (e.g., H₂O/t-BuOH), room temperature. | In situ generation of Cu(I), avoids handling sensitive Cu(I) salts, prevents oxidative homocoupling. | nsf.govorganic-chemistry.org |

| Polymer-supported Cu(I) | Solvent or solvent-free conditions. | Easy catalyst removal by filtration, potential for catalyst recycling. | nih.gov |

| Visible-light promoted Cu(II) reduction | Water, organic dyes, non-inert atmosphere. | Green synthesis approach, low catalyst loading, catalyst recycling. | rsc.org |

Alternative and Emerging Synthetic Pathways for 1,2,3-Triazolylmethanol Scaffolds

While CuAAC is the predominant method, research continues into alternative and more sustainable synthetic strategies. These include methods that eliminate the need for a metal catalyst and those that use alternative energy sources to accelerate the reaction and improve efficiency.

The original Huisgen cycloaddition is a catalyst-free thermal reaction between an azide and an alkyne. nih.govnih.gov However, this method generally requires prolonged heating at high temperatures and lacks regioselectivity, producing mixtures of 1,4- and 1,5-disubstituted triazoles. nih.gov This makes it less suitable for targeted synthesis where a single isomer is desired.

More recent developments in catalyst-free methods aim to overcome these limitations. For example, specific intramolecular azide-alkene cascade reactions can produce fused 1,2,3-triazole derivatives under mild, catalyst-free conditions. rsc.org Another metal-free approach involves the use of tert-butyl nitrite (B80452) as a nitric oxide (NO) source to synthesize 1,2,3-triazole-N-oxide derivatives, showcasing the potential for developing novel catalyst-free synthetic routes. nih.gov Solvent- and catalyst-free polyaddition of α-azide-ω-alkyne monomers has also been reported, which proceeds via thermal activation. researchgate.net These methods, while not always directly applicable to the synthesis of this compound, represent an active area of research aimed at greener and more diverse synthetic strategies.

The application of alternative energy sources like microwaves and ultrasound has been shown to significantly enhance the synthesis of triazole compounds. nih.gov These techniques offer several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often milder reaction conditions. rsc.org

Microwave-assisted synthesis has emerged as an environmentally friendly approach in organic chemistry. rsc.org In the context of CuAAC, microwave irradiation can reduce reaction times from hours to just minutes. nih.govrsc.org This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. youtube.com

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. youtube.com This process generates localized high temperatures and pressures, which can accelerate chemical reactions. While less commonly reported for triazole synthesis than microwave assistance, ultrasound represents another green chemistry tool for enhancing synthetic efficiency.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to overnight | Minutes | nih.govnih.govrsc.org |

| Energy Efficiency | Lower (heating of entire vessel) | Higher (direct heating of reactants/solvent) | rsc.org |

| Yield | Good to excellent | Often higher due to reduced side reactions and decomposition | rsc.orgrsc.org |

| Conditions | Often requires higher bulk temperatures | Can achieve high temperatures rapidly under controlled pressure | rsc.org |

Functional Group Interconversions Leading to this compound

To obtain this compound, a plausible FGI pathway would involve the reduction of a corresponding carboxylic acid or ester derivative. For example, (1-methyl-1H-1,2,3-triazol-4-yl)carboxylic acid or methyl (1-methyl-1H-1,2,3-triazol-4-yl)carboxylate could be synthesized first, followed by reduction to the primary alcohol. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters and carboxylic acids to alcohols. vanderbilt.edu This two-step approach provides a versatile alternative to the direct synthesis.

Example FGI Pathway:

Cycloaddition: Reaction of methyl azide with propiolic acid or its methyl ester to form (1-methyl-1H-1,2,3-triazol-4-yl)carboxylic acid or its ester.

Reduction: Treatment of the resulting carboxylic acid or ester with a suitable reducing agent (e.g., LiAlH₄ in an etheral solvent like THF) to yield the target compound, this compound. vanderbilt.edu

Table of Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Product |

| Methyl azide | Reactant (Azide) |

| Propargyl alcohol (Prop-2-yn-1-ol) | Reactant (Alkyne) |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Catalyst Precursor |

| Sodium ascorbate | Reducing Agent |

| Copper(I) iodide (CuI) | Catalyst |

| tert-Butyl nitrite | Reagent in catalyst-free synthesis |

| (1-methyl-1H-1,2,3-triazol-4-yl)carboxylic acid | Intermediate for FGI |

| Methyl (1-methyl-1H-1,2,3-triazol-4-yl)carboxylate | Intermediate for FGI |

| Propiolic acid | Reactant for FGI precursor |

| Lithium aluminum hydride (LiAlH₄) | Reducing Agent for FGI |

Regioselective Reduction Strategies for Triazole Carboxylates to Triazolylmethanols

One prominent method for the synthesis of this compound involves the regioselective reduction of a corresponding triazole-4-carboxylate ester. This approach is advantageous as the carboxylate precursor, ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, can be readily synthesized through the cycloaddition of methyl azide and ethyl propiolate.

The reduction of the ester functionality to a primary alcohol is a standard transformation in organic synthesis. For this specific conversion, common reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether are typically employed. The reaction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to an aldehyde. A second hydride attack on the aldehyde yields the corresponding alkoxide, which upon acidic workup, gives the desired this compound.

Alternatively, sodium borohydride (B1222165) (NaBH₄) in a protic solvent like ethanol (B145695) can also be used, although it is a milder reducing agent and may require more forcing conditions or the use of additives to achieve efficient reduction of the ester.

Studies on the regioselective reduction of 1,2,3-triazole diesters have shown that the electronic properties of the triazole ring can influence the reactivity of substituents. The electron-withdrawing nature of the triazole ring can affect the electron density at the carbonyl carbons of the ester groups, potentially allowing for selective reduction if multiple reactive sites are present. In the case of a single ester group at the 4-position of the 1-methyl-1H-1,2,3-triazole, the reduction is generally straightforward.

Table 1: Comparison of Reducing Agents for Triazole Carboxylate Reduction

| Reducing Agent | Solvent | Typical Reaction Conditions | Reactivity | Workup |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 0 °C to room temperature | High | Aqueous acid |

Derivatization of Precursor Molecules for Triazolylmethanol Synthesis

The derivatization of readily available precursor molecules is a highly versatile and widely employed strategy for the synthesis of this compound and its analogues. This approach often utilizes the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com

A direct and atom-economical synthesis involves the CuAAC reaction between methyl azide and propargyl alcohol. researchgate.net In this reaction, a copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate pentahydrate and a reducing agent such as sodium ascorbate, facilitates the [3+2] cycloaddition between the azide and the terminal alkyne. mdpi.com This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction is typically carried out in a variety of solvents, including mixtures of t-butanol and water, or under neat conditions.

Another important precursor-based approach involves the synthesis of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, which can then be readily reduced to the target methanol (B129727). The synthesis of the aldehyde can be achieved through a multi-step process starting from commercially available materials. For instance, 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole can be synthesized and subsequently reacted with methylamine (B109427) in a transamination-type reaction to yield 1-methyl-1H-1,2,3-triazole-4-carbaldehyde. mdpi.com The subsequent reduction of the aldehyde to this compound is a facile transformation, typically accomplished with high yields using mild reducing agents like sodium borohydride in an alcoholic solvent.

Table 2: Synthetic Approaches via Precursor Derivatization

| Precursors | Key Reaction | Product |

|---|---|---|

| Methyl azide, Propargyl alcohol | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound |

The choice of synthetic methodology often depends on the availability of starting materials, desired scale of the reaction, and the need for specific analogues. Both the reduction of triazole carboxylates and the derivatization of precursor molecules offer reliable and efficient routes to this compound.

Advanced Spectroscopic and Crystallographic Characterization of 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

For the N-methyl group, a singlet is expected in the upfield region of the spectrum. The proton on the triazole ring (H-5) would appear as a singlet in the aromatic region. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely present as a doublet, coupled to the hydroxyl proton, while the hydroxyl proton itself would appear as a triplet. The exact chemical shifts can be influenced by the solvent used for the analysis.

Below is a table of representative ¹H NMR data for an analogue, (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol, which aids in predicting the spectral features of (1-methyl-1H-1,2,3-triazol-4-yl)methanol. nih.gov

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Triazole-H | 7.43 | s | - |

| Ph-H | 7.27 | d | 7.0 |

| Ph-H | 6.92 | d | 7.0 |

| Ph-CH₂ | 5.47 | s | - |

| CH₂OH | 4.78 | s | - |

| OCH₃ | 3.83 | s | - |

| ¹H NMR data for (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol in CDCl₃. nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

For this compound, distinct signals would be expected for the methyl carbon, the two triazole ring carbons (C-4 and C-5), and the methylene carbon of the hydroxymethyl group. The chemical shifts of the triazole ring carbons are particularly characteristic.

The following table presents ¹³C NMR data for an analogue, 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile, which provides a reference for the expected chemical shifts in the target molecule. nih.gov

| Carbon | Chemical Shift (δ ppm) |

| C-4 (Triazole, q) | 142.2 |

| Ph (q) | 111.3 |

| Triazole | 123.7 |

| Ph | 133.2/ 129.1 |

| CN | 119.0 |

| Ph-CH₂ | 55.5 |

| CH₂OH | 52.5 |

| ¹³C NMR data for 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile in DMSO. nih.gov |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.

For this compound, key characteristic IR absorption bands would include a broad O-H stretching band for the hydroxyl group, C-H stretching vibrations for the methyl and methylene groups, and characteristic stretching and bending vibrations for the triazole ring.

The IR data for a related compound, (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, shows a characteristic carbonyl group peak at 1662 cm⁻¹, which is absent in our target molecule, but it provides context for the vibrational characteristics of the triazole ring system. rsc.org A study on stilbene (B7821643) linked 1,2,3-triazoles provides more relevant data, showing characteristic peaks for C-H, C=C, and C-O stretching. rdd.edu.iq

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (aromatic/aliphatic) | 2850-3100 |

| C=N Stretch (triazole ring) | 1500-1650 |

| C-N Stretch (triazole ring) | 1200-1400 |

| C-O Stretch (alcohol) | 1000-1260 |

| Predicted IR absorption bands for this compound based on general spectroscopic principles and data from analogues. |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information about the molecular structure. The Raman spectrum of the parent 1,2,3-triazole has been studied, and it is noted that the orientation of the molecule can affect the observed spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (113.12 g/mol ). The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Predicted fragmentation could include the loss of a hydroxyl radical (•OH), a hydroxymethyl radical (•CH₂OH), or cleavage of the triazole ring.

A predicted mass spectrum from PubChem suggests the following adducts and fragments. rsc.org

| Adduct/Fragment | m/z (predicted) |

| [M+H]⁺ | 114.06619 |

| [M+Na]⁺ | 136.04813 |

| [M-H]⁻ | 112.05164 |

| [M+H-H₂O]⁺ | 96.056174 |

| Predicted m/z values for various adducts and fragments of this compound. rsc.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the arrangement of molecules within the crystal lattice, revealing the intricate network of intermolecular interactions that govern the crystal packing.

While the specific crystal structure of this compound is not extensively detailed in published literature, significant insights can be drawn from the crystallographic analysis of its close structural analogues. A key example is [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, whose hemihydrate crystal structure has been thoroughly characterized. nih.gov The study of this and other substituted triazole derivatives allows for a comprehensive understanding of the conformational preferences and supramolecular behavior inherent to the (triazol-4-yl)methanol scaffold. nih.govmdpi.com

Analysis of Molecular Conformations and Torsion Angles

The molecular conformation of triazole derivatives is largely defined by the relative orientation of the triazole ring, its substituents, and any flexible side chains. In the solid state, these orientations are fixed, allowing for precise measurement of key dihedral and torsion angles.

For the analogue, [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, the asymmetric unit of its crystal structure contains two independent molecules along with a water molecule. nih.gov The triazole and the chlorophenyl rings in both molecules are not coplanar, exhibiting a slight twist relative to each other. The dihedral angles between the least-squares planes of the five- and six-membered rings are 12.71(19)° and 17.3(2)° for the two independent molecules, respectively. nih.gov Similar non-planar arrangements are common in other 1-phenyl-1H-1,2,3-triazole systems. nih.govmdpi.com

A crucial conformational feature of (triazol-4-yl)methanol analogues is the orientation of the hydroxymethyl (–CH₂OH) group relative to the triazole ring. This orientation is described by the torsion angle involving the ring and the C-C and C-O bonds of the side chain. In the two independent molecules of [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, this group adopts notably different conformations. nih.gov One molecule shows an orientation where the hydroxymethyl group is nearly perpendicular to the triazole ring, while the other displays a significant deviation from this perpendicular arrangement. nih.gov This conformational flexibility highlights the low rotational energy barrier of the C-C bond connecting the methanol (B129727) group to the heterocyclic ring.

| Molecule | Torsion Angle | Value (°) |

|---|---|---|

| Molecule 1 | N3—C8—C9—O1 | 82.2(5) |

| Molecule 2 | N6—C17—C18—O2 | -60.3(5) |

Investigation of Supramolecular Interactions and Crystal Packing

The crystal packing of (triazol-4-yl)methanol analogues is dictated by a combination of non-covalent interactions, with hydrogen bonding playing a primary role due to the presence of the hydroxyl group. ias.ac.in These interactions create higher-order structures, such as chains, layers, or three-dimensional networks. rsc.org

In the crystal structure of [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate, the most prominent feature of the crystal packing is the formation of a supramolecular chain along the a-axis. nih.gov These chains are assembled through a combination of O—H···O and O—H···N hydrogen bonds. The hydroxyl groups of the triazole molecules and the water of solvation act as hydrogen bond donors, while the oxygen atom of the water molecule and nitrogen atoms of the triazole ring serve as acceptors. nih.gov The involvement of triazole nitrogen atoms as hydrogen bond acceptors is a common motif in the crystal structures of related compounds. nih.gov

These primary chains are further stabilized by weaker C—H···O interactions. The chains are subsequently connected into layers via C—H···N interactions, demonstrating a hierarchical assembly. Finally, these layers stack along the b-axis, with the closest interlayer contacts being Cl···Cl interactions at a distance of 3.4117(15) Å. nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O1—H1o···O3 | 0.84 | 1.91 | 2.744(5) | 171 |

| O2—H2o···N2 | 0.84 | 1.97 | 2.802(5) | 170 |

| O3—H3o···N5 | 0.88 | 1.91 | 2.784(5) | 172 |

| C9—H9A···O2 | 0.99 | 2.59 | 3.455(6) | 146 |

| C11—H11···N4 | 0.95 | 2.59 | 3.473(6) | 155 |

*D = Donor atom, A = Acceptor atom

Computational and Theoretical Chemistry Studies on 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanol Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for predicting the geometric and electronic structures of molecules like triazole derivatives. acs.orgnih.gov By calculating the electron density, DFT can accurately determine molecular structure, vibrational frequencies, and various reactivity descriptors. nih.gov For triazole systems, DFT calculations are routinely employed to optimize molecular geometries and to understand the nature of chemical bonding and intramolecular interactions. nih.govirjweb.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical polarizability. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In studies of various triazole derivatives, the HOMO and LUMO distributions are often localized on different parts of the molecule, such as the pyrazole (B372694) or triazole rings, influencing their charge transfer characteristics. nih.govnih.gov For instance, in some substituted triazoles, the HOMO and LUMO orbitals are situated on the pyrazole moieties, while in others, substituents on a phenyl ring can participate in the LUMO. nih.gov The energy gap can be significantly influenced by the nature of these substituents; electron-withdrawing groups tend to decrease the energy gap, indicating higher biological activity. nih.gov

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Method |

|---|---|---|---|---|

| Substituted 1,2,4-Triazole | -4.69 | -2.17 | 2.52 | DFT/B3LYP/6-311++ irjweb.com |

| 5-phenyl-1H-1,2,4-triazol-3-amine | -9.58 | 1.93 | 11.51 | HF/6-31G (in gas phase) ntu.edu.iq |

| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine | -4.6885 | -2.1660 | 2.5225 | DFT (B3LYP)/6–311++G(d,p) irjweb.com |

Global chemical reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. acs.org These indices include:

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. nih.govmdpi.com

Electronegativity (χ): The power of an atom or group to attract electrons. It is defined as χ = -(EHOMO + ELUMO)/2. nih.govmdpi.com

Electrophilicity (ω): An index that measures the energy stabilization when a system acquires an additional electronic charge. It is given by ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). mdpi.com

Fukui Functions (f(r)): These functions describe the change in electron density at a specific point in the molecule upon the addition or removal of an electron, identifying the most electrophilic and nucleophilic sites within the molecule. researchgate.net

These descriptors are crucial for predicting how a molecule like (1-methyl-1H-1,2,3-triazol-4-yl)methanol will interact with other chemical species. nih.govresearchgate.net For example, studies on triazole derivatives have used these indices to explain their interaction mechanisms in biological systems or their performance as corrosion inhibitors. researchgate.netresearchgate.net

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.26 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.43 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.43 |

| Electrophilicity Index (ω) | μ²/2η | 4.67 |

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, including DFT and ab initio methods like Hartree-Fock (HF), are used to determine a wide range of molecular properties beyond reactivity. researchgate.netsuperfri.org For triazole systems, these calculations provide valuable data on:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles with high accuracy. epstem.net

Spectroscopic Properties: Simulating infrared (IR), Raman, and NMR spectra to aid in the characterization of synthesized compounds. researchgate.netepstem.net Theoretical calculations of 1H-NMR and 13C-NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, show good correlation with experimental data. epstem.net

Thermodynamic Properties: Calculating parameters such as enthalpy of formation, entropy, and heat capacity. researchgate.netsuperfri.org

Dipole Moment and Polarizability: These properties are essential for understanding intermolecular interactions and the nonlinear optical (NLO) potential of a molecule. researchgate.net

These computational approaches allow for a deep understanding of the fundamental physical and chemical characteristics of molecules like this compound. nih.govresearchgate.net

Molecular Dynamics and Monte Carlo Simulations for Adsorption Behavior

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules over time. researchgate.net These methods are particularly useful for investigating the adsorption of molecules onto surfaces or their binding within the active sites of proteins.

In the context of triazole derivatives, MD simulations have been employed to:

Investigate Binding Mechanisms: To understand how triazole-based inhibitors interact with enzymes like CYP51, a key target for antifungal drugs. frontiersin.org These simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and elucidate the primary driving forces (e.g., hydrophobic interactions). frontiersin.org

Study Adsorption on Surfaces: To model the interaction of triazole inhibitors with metal surfaces, which is relevant to corrosion science. researchgate.net MD simulations can predict the orientation of the inhibitor molecule on the surface and provide insights into the adsorption energy. researchgate.netresearchgate.net

Assess Complex Stability: Simulations running for hundreds of nanoseconds can confirm the stability of a ligand within a binding pocket, as demonstrated by analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time. nih.govpensoft.net

These simulation techniques provide a dynamic picture of molecular interactions that is inaccessible through static quantum chemical calculations alone.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules, such as their electronic absorption and emission spectra (UV-Vis and fluorescence). arabjchem.orgresearchgate.net TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. arabjchem.org

For triazole-based systems, TD-DFT has been used to:

Predict UV-Vis Spectra: Calculations on various triazole derivatives have shown good agreement with experimental absorption spectra. researchgate.netresearchgate.net For example, the gas-phase UV absorption spectrum of 1,2,3-triazole is dominated by a strong π → π* transition centered around 205 nm. researchgate.net

Investigate Photophysical Properties: TD-DFT is crucial for understanding the fluorescence of triazole-based chromophores. However, studies have shown that accurately predicting the photophysical features of 1,2,3-triazole regioisomers can be challenging, with results being highly sensitive to the choice of functional and the inclusion of solvent effects. rsc.org

Support Experimental Findings: Theoretical spectra generated via TD-DFT are often used to assign the electronic transitions observed in experimental measurements. arabjchem.orgresearchgate.net

Despite some challenges, TD-DFT remains an indispensable tool for designing and understanding molecules with specific optical properties. rsc.org

Quantitative Structure-Activity Relationships (QSAR) in Triazolylmethanol Systems

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. physchemres.org These models use molecular descriptors—physicochemical, electronic, or structural parameters—to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. rsc.orgtandfonline.com

For triazole derivatives, 2D and 3D-QSAR models have been successfully developed for a wide range of biological activities, including antifungal, anticancer, and antibacterial properties. physchemres.orgnih.govresearchgate.net The process typically involves:

Descriptor Calculation: Molecular descriptors are calculated for a set of triazole compounds with known activities. These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges) or other computational methods. tandfonline.comnih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), or Artificial Neural Networks (ANN) are used to build a model that links the descriptors to the observed activity. physchemres.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques. nih.gov

In the context of triazolylmethanol systems, QSAR can identify key structural features responsible for a desired biological effect. For example, a QSAR study on quinolone-triazole derivatives identified the partial charge on a triazole nitrogen atom and the HOMO-LUMO energy gap as critical descriptors for antibacterial activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where steric, electrostatic, or other fields positively or negatively influence activity, providing a roadmap for structural optimization. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Computational and theoretical chemistry provides a powerful lens for understanding the intricate network of intermolecular interactions that govern the crystal packing of this compound. Hirshfeld surface analysis, a method that partitions crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, is particularly adept at visualizing and quantifying these non-covalent interactions.

By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be readily identified. For triazole derivatives, these analyses consistently reveal a landscape of varied interactions, with hydrogen bonding and van der Waals forces playing pivotal roles in the supramolecular architecture. The red regions on a dnorm surface highlight close contacts, which are indicative of hydrogen bonds, while blue regions represent weaker or more distant contacts.

A quantitative breakdown of these interactions is achieved through the generation of two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts over the surface. While a specific analysis for this compound is not available in the cited literature, a comprehensive examination of structurally analogous 1,2,3-triazole systems allows for a representative understanding of the expected intermolecular contacts.

The H···H interactions, often comprising the largest percentage of the Hirshfeld surface, are primarily associated with van der Waals forces and reflect the high abundance of hydrogen atoms on the molecular surface. nih.goviucr.org The C···H/H···C contacts are also significant and can be indicative of weak C–H···π interactions, which contribute to the stabilization of the crystal lattice. nih.gov

The relative contributions of these different interactions can be summarized in a data table, providing a quantitative fingerprint of the intermolecular environment.

Interactive Data Table: Representative Percentage Contributions of Intermolecular Contacts for 1,2,3-Triazole Derivatives

| Intermolecular Contact | Percentage Contribution (%) | Primary Nature of Interaction |

| H···H | 20 - 60 | Van der Waals |

| C···H / H···C | 15 - 35 | Van der Waals, Weak C-H···π |

| N···H / H···N | 10 - 25 | Hydrogen Bonding |

| O···H / H···O | 5 - 45 | Hydrogen Bonding |

| Other (C···C, C···N, etc.) | < 5 | Minor Contributions |

This synthesized data, based on the analysis of a range of 1,2,3-triazole derivatives, provides a robust framework for understanding the intermolecular forces at play in the crystal structure of this compound. The interplay of these various attractive forces, from the ubiquitous van der Waals interactions to the highly directional hydrogen bonds, dictates the final three-dimensional arrangement of the molecules in the solid state.

Chemical Reactivity and Derivatization Strategies for 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in (1-methyl-1H-1,2,3-triazol-4-yl)methanol is a key handle for a variety of chemical transformations, including esterification, etherification, and oxidation. These reactions allow for the introduction of new functional groups and the extension of the molecular framework.

The hydroxyl group can be readily converted into an ester functionality through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This transformation is often facilitated by a catalyst or a base to activate the carboxylic acid or to scavenge the acidic byproduct. For instance, the esterification with gallic acid has been reported for a similar triazole derivative, highlighting the feasibility of this reaction. nih.govdtic.mil The reaction with an acid chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding acetate (B1210297) ester.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Gallic Acid, DCC, DMAP | DCM, rt | (1-methyl-1H-1,2,3-triazol-4-yl)methyl 3,4,5-trihydroxybenzoate |

| This compound | Acetyl Chloride, Pyridine | DCM, 0 °C to rt | (1-methyl-1H-1,2,3-triazol-4-yl)methyl acetate |

The formation of an ether linkage from the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, treatment of this compound with sodium hydride followed by the addition of benzyl (B1604629) bromide would yield the corresponding benzyl ether.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | 1. NaH 2. Benzyl bromide | THF, 0 °C to rt | 4-(benzyloxymethyl)-1-methyl-1H-1,2,3-triazole |

| This compound | 1. NaH 2. Methyl iodide | DMF, 0 °C to rt | 4-(methoxymethyl)-1-methyl-1H-1,2,3-triazole |

The primary alcohol can be oxidized to the corresponding aldehyde, (1-methyl-1H-1,2,3-triazol-4-yl)carbaldehyde. To avoid over-oxidation to the carboxylic acid, mild oxidizing agents are typically employed. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a suitable method for this transformation. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.netyoutube.com Another effective reagent is pyridinium (B92312) chlorochromate (PCC).

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | DMSO, Oxalyl Chloride, Triethylamine | DCM, -78 °C | 1-methyl-1H-1,2,3-triazole-4-carbaldehyde |

| This compound | PCC | DCM, rt | 1-methyl-1H-1,2,3-triazole-4-carbaldehyde |

Modifications of the Triazole Ring System

The 1,2,3-triazole ring is generally stable but can undergo specific modifications, allowing for further diversification of the molecular structure.

While the nitrogen at the 1-position is already methylated in the parent compound, further alkylation at other nitrogen atoms of the triazole ring can be challenging and may lead to the formation of triazolium salts. dtic.milresearchgate.net For instance, reaction with a potent alkylating agent like methyl iodide could potentially lead to the formation of a dimethyltriazolium iodide salt.

The triazole ring itself is a product of a 1,3-dipolar cycloaddition reaction (a "click" reaction) and is generally unreactive in further cycloaddition processes. However, functional groups attached to the triazole ring can participate in such reactions. For instance, if the hydroxyl group were converted to an azide (B81097), it could undergo a click reaction with an alkyne to form a more complex structure containing a second triazole ring.

Formation of Complex Hybrid Structures Incorporating the Triazolylmethanol Moiety

This compound serves as a valuable scaffold for the synthesis of complex hybrid molecules. The triazole moiety often acts as a linker or a pharmacophore in the design of new bioactive compounds.

The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating these hybrid structures. nih.govresearchgate.netnih.govacs.orgorganic-chemistry.orgmdpi.comnih.govnih.govmdpi.comfrontiersin.orgnih.gov In a typical synthetic route, the hydroxyl group of this compound can be converted to a leaving group (e.g., tosylate or halide) and then displaced by an azide. The resulting azidomethyl-triazole can then be "clicked" with a terminal alkyne bearing another molecular fragment to generate a new, more complex hybrid molecule.

For example, stilbene-linked 1,2,3-triazoles have been synthesized using a Wittig reaction involving a phosphonium (B103445) salt derived from a triazole-containing benzyl halide. nih.gov In another example, 1,2,3-triazole-containing hybrids with pyrazole (B372694) moieties have been synthesized via a CuAAC reaction. organic-chemistry.org

| Triazole Precursor | Reaction Partner | Reaction Type | Resulting Hybrid Structure |

|---|---|---|---|

| 4-(azidomethyl)-1-methyl-1H-1,2,3-triazole | Phenylacetylene | CuAAC | 1-methyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-1,2,3-triazole |

| (1-methyl-1H-1,2,3-triazol-4-yl)methyl methanesulfonate | 8-Hydroxyquinoline | Nucleophilic Substitution | 8-((1-methyl-1H-1,2,3-triazol-4-yl)methoxy)quinoline |

| 1-methyl-1H-1,2,3-triazole-4-carbaldehyde | (4-aminophenyl)acetonitrile | Condensation | (E)-2-(4-(((1-methyl-1H-1,2,3-triazol-4-yl)methylidene)amino)phenyl)acetonitrile |

Coordination Chemistry of 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanol and Its Derivatives

Ligand Design and Synthesis of Triazolylmethanol-Based Ligands

The design of ligands based on the (1-methyl-1H-1,2,3-triazol-4-yl)methanol scaffold allows for the creation of diverse molecular architectures with tailored properties for metal coordination. The primary synthetic route to 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. This method is highly efficient and regioselective, yielding the desired 1,4-isomer.

For the synthesis of this compound itself, the CuAAC reaction would involve the cycloaddition of methyl azide (B81097) and propargyl alcohol. Derivatives can be readily synthesized by starting with substituted azides or alkynes. For instance, reacting an aryl azide with propargyl alcohol would yield a (1-aryl-1H-1,2,3-triazol-4-yl)methanol ligand. A notable example is the synthesis of (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol (NTM), prepared from 4-nitrophenyl azide and propargyl alcohol.

Further functionalization of the triazolylmethanol scaffold can be achieved by modifying the methanol (B129727) group. For example, the hydroxyl group can be converted to an ether or ester, or replaced with other donor atoms to create multidentate ligands. This modular approach enables the synthesis of a wide array of ligands with varying coordination properties.

The synthesis of more complex, multidentate ligands often involves the "click" reaction as a key step. For example, bis(1,2,3-triazol-1-yl)methane derivatives can be functionalized to incorporate alcohol groups, creating novel neutral ligand precursors. The reaction of these precursors with organometallic reagents can lead to the formation of dinuclear metal complexes.

Metal Complex Formation with Transition Metals

This compound and its derivatives act as effective ligands for a variety of transition metals. The triazole ring typically coordinates to the metal center through one or more of its nitrogen atoms, while the methanol group can also participate in coordination, leading to different binding modes.

A study on the coordination of (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol (NTM) with divalent transition metal acetates of cobalt(II), nickel(II), copper(II), and zinc(II) demonstrated the formation of octahedral complexes with the general formula [M(NTM)(CH₃COO)₂]. In these complexes, the NTM ligand acts as a bidentate NO donor, coordinating through a nitrogen atom of the triazole ring and the oxygen atom of the methanol group.

The formation of these complexes typically involves reacting the ligand with the corresponding metal salt in a suitable solvent, such as a chloroform/ethanol (B145695) mixture. The stoichiometry of the resulting complexes can be influenced by the metal-to-ligand ratio and the reaction conditions. The table below summarizes the formulation of some representative metal complexes with a derivative of this compound.

| Complex | Metal Ion | Ligand | Proposed Geometry |

|---|---|---|---|

| [Co(NTM)(CH₃COO)₂] | Co(II) | (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol | Octahedral |

| [Ni(NTM)(CH₃COO)₂] | Ni(II) | (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol | Octahedral |

| [Cu(NTM)(CH₃COO)₂] | Cu(II) | (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol | Octahedral |

| [Zn(NTM)(CH₃COO)₂] | Zn(II) | (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol | Octahedral |

Spectroscopic Characterization of Metal-Triazolylmethanol Complexes

The formation of metal complexes with triazolylmethanol-based ligands is typically confirmed and characterized by various spectroscopic techniques, including Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and UV-visible (UV-Vis) spectroscopy.

FTIR Spectroscopy: The coordination of the ligand to the metal center induces noticeable shifts in the vibrational frequencies of the functional groups involved in bonding. For instance, in the FTIR spectrum of the free (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol (NTM) ligand, a broad band corresponding to the O-H stretch of the methanol group is observed. Upon complexation, this band often shifts or changes in intensity, indicating the involvement of the hydroxyl group in coordination. Furthermore, the stretching frequencies of the C=N and N-N bonds within the triazole ring may also shift upon coordination of a triazole nitrogen to the metal ion. New bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. The coordination of the ligand to a metal ion leads to changes in the chemical shifts of the protons and carbons near the coordination sites. In the ¹H NMR spectrum of the NTM ligand, the proton of the hydroxyl group appears as a triplet. In the spectra of its diamagnetic zinc(II) complex, this signal shows variations due to the coordination of the oxygen atom. The signals of the triazole ring protons and the methylene (B1212753) protons adjacent to the hydroxyl group also experience shifts upon complexation. Similarly, in the ¹³C NMR spectra, the carbons of the triazole ring and the methylene carbon show shifts that confirm the coordination of the ligand.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes provide information about the electronic transitions and the coordination geometry around the metal ion. The spectra of the free ligands typically show absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic and triazole rings. Upon complexation, new absorption bands may appear in the visible region, which can be attributed to d-d transitions of the metal ion or charge transfer transitions between the metal and the ligand. For example, the electronic spectra of the Co(II), Ni(II), and Cu(II) complexes with NTM show bands consistent with an octahedral geometry.

The table below presents key spectroscopic data for the NTM ligand and its zinc complex.

| Compound | Technique | Key Observations |

|---|---|---|

| (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol (NTM) | ¹H NMR (δ, ppm) | 4.64 (d, 2H, CH₂O), 5.42 (t, 1H, OH), 8.91 (s, 1H, triazole-H) |

| ¹³C NMR (δ, ppm) | 55.35 (CH₂O), 120.86-150.30 (Ar-C & triazole-C) | |

| [Zn(NTM)(CH₃COO)₂] | ¹H NMR (δ, ppm) | Shift in OH signal position indicates coordination. |

| ¹³C NMR (δ, ppm) | 56.10 (CH₂O), 121.05-151.20 (Ar-C & triazole-C) |

Electronic Properties and Luminescence of Metal-Triazolylmethanol Complexes

The electronic properties and luminescence of metal complexes containing triazolylmethanol-based ligands are of great interest for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The photophysical properties of these complexes are highly tunable by modifying the ligand structure, the ancillary ligands, and the central metal ion.

The luminescence in transition metal complexes often arises from metal-to-ligand charge transfer (MLCT) excited states. The energy of these transitions, and thus the color of the emitted light, can be modulated by the electronic properties of the triazole ligand and any other coordinating ligands. For instance, in platinum(II) complexes with a tridentate ligand based on 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-phenylpyridine, the photophysical properties, including quantum yields and lifetimes, were found to be dependent on the ancillary ligand. A complex with a phenylacetylido ancillary ligand exhibited a high quantum yield of 35% with a lifetime of 2.22 µs. researchgate.net

Copper(I) complexes with functionalized 1,2,3-triazole ligands are also known to be luminescent. A series of mononuclear copper(I) complexes with ligands derived from 2-(1H-1,2,3-triazol-4-yl)pyridine showed tunable green to orange emissions in solution. rsc.org In the solid state, some of these complexes were found to be intense blue-light emitters. rsc.org The emission in these complexes is attributed to MLCT transitions. rsc.org

The electronic properties of the triazole ring itself can influence the luminescence. The 1,2,3-triazolyl unit can sometimes act as an electronic insulator, meaning that the electronic properties of substituents on the triazole ring have little effect on the MLCT transitions, which may be polarized towards other parts of the ligand system. However, with strongly electron-withdrawing or -donating substituents, the triazole can participate more directly in the electronic transitions.

The table below summarizes the photophysical properties of some representative luminescent metal complexes with triazole-based ligands, illustrating the range of emission colors and efficiencies that can be achieved.

| Complex | Emission Color | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|

| [Pt(L)(phenylacetylide)] (L = deprotonated 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-phenylpyridine) | Not specified | 35% | 2.22 µs | researchgate.net |

| Cu(L¹)((PPh₃)₂) (L¹ = 2-(1H-1,2,3-triazol-4-yl)pyridine) | Blue (solid state) | Not specified | Not specified | rsc.org |

| Cu(L²)((PPh₃)₂) (L² = 2,2'-(1H-1,2,3-triazole-1,4-diyl)dipyridine) | Blue (solid state) | Not specified | Not specified | rsc.org |

Applications of 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanol and Its Analogues in Materials Science and Industrial Processes

Corrosion Inhibition Mechanisms and Performance

Triazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their efficacy stems from the ability of the triazole ring and its associated functional groups to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The lone pair electrons on the nitrogen atoms, pi-electrons of the aromatic ring, and the presence of other heteroatoms (like oxygen in the methanol (B129727) group) facilitate this adsorption through donor-acceptor interactions with the vacant d-orbitals of iron atoms. The performance and mechanisms of these inhibitors are typically elucidated through electrochemical techniques.

While specific studies focusing solely on (1-methyl-1H-1,2,3-triazol-4-yl)methanol are not extensively detailed in the available literature, comprehensive research on its close analogues, such as (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) and (1-p-tolyl-1H-1,2,3-triazol-4-yl)methanol (TTM), provides significant insight into the expected behavior. nih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of the inhibitor film at the metal/solution interface. The typical Nyquist plot for mild steel in an acidic solution without an inhibitor shows a single semicircle, indicating that the corrosion process is controlled by charge transfer. Upon the addition of a triazole-based inhibitor, the diameter of this semicircle increases significantly, signifying an increase in the charge transfer resistance (Rct). researchgate.netrsc.org This increased resistance is attributed to the formation of an adsorbed inhibitor film on the steel surface, which hinders the corrosion process. abechem.com

The inhibition efficiency (IE%) can be calculated from the Rct values using the following equation:

IE% = [(Rct(inh) - Rct) / Rct(inh)] x 100

where Rct(inh) and Rct are the charge transfer resistances in the presence and absence of the inhibitor, respectively. Studies on analogues show that as the inhibitor concentration increases, the Rct values increase, and consequently, the inhibition efficiency improves. rsc.org For instance, research on novel triazole derivatives demonstrated inhibition efficiencies reaching up to 95.3% at a concentration of 1.0 x 10⁻³ M. rsc.org The decrease in the double-layer capacitance (Cdl) values with increasing inhibitor concentration further supports the adsorption of the inhibitor molecules, as they displace water molecules at the interface. researchgate.net

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for a Triazole Analogue in 1 M HCl (Data conceptualized based on findings for similar triazole derivatives like BTM) researchgate.net

| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | IE% |

| Blank | 50 | 120 | - |

| 1x10⁻⁵ | 150 | 85 | 66.7 |

| 5x10⁻⁵ | 320 | 60 | 84.4 |

| 1x10⁻⁴ | 550 | 45 | 90.9 |

| 5x10⁻⁴ | 800 | 30 | 93.8 |

Tafel polarization studies provide information about the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. In the presence of triazole inhibitors, both the anodic and cathodic curves are shifted to lower current densities, indicating that these compounds inhibit both reactions. researchgate.netresearchgate.net This behavior classifies them as mixed-type inhibitors. researchgate.netresearchgate.net

The corrosion current density (Icorr) is determined by extrapolating the Tafel slopes. The inhibition efficiency can be calculated from the Icorr values:

IE% = [(Icorr - Icorr(inh)) / Icorr] x 100

where Icorr and Icorr(inh) are the corrosion current densities without and with the inhibitor, respectively. Data from analogues show a significant decrease in Icorr with increasing inhibitor concentration, corresponding to a higher inhibition efficiency. researchgate.netresearchgate.net For example, the analogue (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) demonstrated good inhibiting properties, with efficiency reaching approximately 90% at a concentration of 10⁻³ M. researchgate.netresearchgate.net The corrosion potential (Ecorr) typically shows only a slight shift, which is characteristic of mixed-type inhibitors. researchgate.net

Table 2: Tafel Polarization Data for a Triazole Analogue on Mild Steel in 1 M HCl (Data conceptualized based on findings for compounds like BTM) researchgate.netresearchgate.net

| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | IE% |

| Blank | -480 | 550 | 75 | -120 | - |

| 1x10⁻⁵ | -475 | 180 | 72 | -115 | 67.3 |

| 5x10⁻⁵ | -472 | 95 | 70 | -112 | 82.7 |

| 1x10⁻⁴ | -468 | 60 | 68 | -110 | 89.1 |

| 5x10⁻⁴ | -465 | 45 | 65 | -108 | 91.8 |

The protective action of corrosion inhibitors is fundamentally based on their adsorption onto the metal surface. The relationship between the inhibitor concentration and the degree of surface coverage (θ), calculated from electrochemical data, can be described by various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich).

For many triazole derivatives, the adsorption process is well-described by the Langmuir adsorption isotherm. researchgate.netrsc.org This model assumes the formation of a monolayer of inhibitor molecules on the metal surface with no interaction between the adsorbed species. icrc.ac.ir The Langmuir isotherm is represented by the equation:

Cinh / θ = 1 / Kads + Cinh

where Cinh is the inhibitor concentration and Kads is the adsorption equilibrium constant. A linear plot of Cinh/θ versus Cinh with a correlation coefficient close to unity indicates that the adsorption follows the Langmuir model. icrc.ac.ir

The value of Kads provides insight into the strength of the adsorption. A high value of Kads signifies strong adsorption and, consequently, better inhibition efficiency. The standard free energy of adsorption (ΔG°ads) can be calculated from Kads, indicating the spontaneity and type of adsorption (physisorption or chemisorption). researchgate.net

Table 3: Adsorption Parameters for a Triazole Analogue on Mild Steel in 1 M HCl (Data conceptualized based on findings for similar triazole inhibitors) researchgate.netrsc.org

| Adsorption Isotherm | R² | Kads (L mol⁻¹) | ΔG°ads (kJ mol⁻¹) |

| Langmuir | 0.998 | 2.5 x 10⁴ | -35.8 |

A ΔG°ads value around -20 kJ/mol or less negative is associated with electrostatic interactions (physisorption), while a value around -40 kJ/mol or more negative suggests charge sharing or transfer between the inhibitor and the metal surface (chemisorption). researchgate.net The calculated values for many triazole analogues suggest a mixed-mode adsorption involving both physisorption and chemisorption.

Role as Building Blocks in Functional Materials

The 1,2,3-triazole ring is a highly valuable structural motif in the synthesis of functional materials, largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comresearchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

This compound serves as a versatile building block because it contains two key functional features:

The 1,2,3-Triazole Ring: This heterocycle is chemically stable, aromatic, and possesses a large dipole moment. The nitrogen atoms can act as ligands for metal ions or as hydrogen bond acceptors, making it useful for creating coordination polymers and self-assembling systems.

The Hydroxymethyl Group (-CH₂OH): This primary alcohol group is a reactive handle that can be readily converted into other functional groups through standard organic transformations such as esterification, etherification, or conversion to halides. This allows the triazole core to be covalently linked into larger molecular architectures.

This dual functionality enables its use in synthesizing a variety of materials. For instance, it can be incorporated into polymer backbones or as side chains. Polymers containing 1,2,3-triazole units are known for their thermal stability and potential applications as advanced dielectrics or functional coatings. echemi.comnajah.edu While specific polymers derived directly from this compound are not prominently featured in the search results, the synthesis of more complex molecules like stilbene-linked 1,2,3-triazoles from related triazole aldehydes demonstrates the utility of this structural class in creating materials with interesting photophysical or biological properties. nih.gov The general methodology allows for the construction of complex molecular conjugates and polymers with tailored properties. echemi.com

Applications in Energetic Compounds Development

The high nitrogen content and positive enthalpy of formation of the triazole ring make it an attractive scaffold for the development of high-energy density materials (HEDMs). chemicalbook.comrsc.org Energetic compounds based on heterocyclic rings often exhibit a favorable balance of explosive performance and thermal stability.

This compound itself is not an energetic material. However, it serves as a crucial starting material or precursor that can be chemically modified to introduce energetic functionalities (explosophores), such as nitro (-NO₂) or nitramino (-NHNO₂) groups. researchgate.net The development of energetic materials based on triazole frameworks often involves:

N-functionalization: Introducing energetic groups onto the nitrogen atoms of the triazole ring.

C-nitration: Attaching nitro groups to the carbon atoms of the ring, although this can be challenging for 1,2,3-triazoles.

Formation of Energetic Salts: Reacting the triazole, which can act as a base, with strong acids like nitric acid or picric acid to form energetic salts. These salts often possess enhanced density and thermal stability. rsc.orgnih.gov

For example, research on related structures like 4-amino-3-hydrazino-5-methyl-1,2,4-triazole has shown that it can be used to synthesize a variety of energetic salts with excellent detonation properties and good thermal stability. rsc.org Similarly, linking triazole rings to other energetic heterocycles like pyrazole (B372694) or tetrazole is a common strategy to create advanced energetic materials with high performance and reduced sensitivity. researchgate.net The this compound molecule provides a stable, nitrogen-rich core that, upon further synthesis and introduction of explosophores, could be developed into novel energetic compounds.

Future Perspectives and Research Directions for 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanol

Development of Novel Synthetic Methodologies

The traditional synthesis of 1,2,3-triazoles, often relying on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, is highly efficient. mdpi.com Future research, however, is trending towards greener, more efficient, and scalable synthetic protocols. For a simple yet crucial molecule like (1-methyl-1H-1,2,3-triazol-4-yl)methanol, these advancements could significantly impact its accessibility and application.

Continuous-Flow Synthesis: A significant leap forward will be the adaptation of its synthesis to continuous-flow systems. nih.govbeilstein-journals.orgrsc.orgrsc.orgnih.gov Flow chemistry offers numerous advantages over batch processing, including enhanced safety, improved reaction control, and facile scalability. beilstein-journals.orgnih.gov Researchers have already demonstrated the successful synthesis of various 1,2,3-triazoles using heterogeneous copper catalysts, such as copper-on-charcoal, in flow reactors. nih.govrsc.org This approach not only allows for high yields and good functional group tolerance but also simplifies product purification as the catalyst is contained within the reactor. nih.gov The application of this methodology to the synthesis of this compound from methyl azide (B81097) and propargyl alcohol could lead to gram-scale production in a safe and automated manner. beilstein-journals.orgnih.gov

Microwave-Assisted Synthesis: Another promising avenue is the expanded use of microwave-assisted synthesis. nih.govias.ac.inrsc.orgrsc.org This technique is known to dramatically reduce reaction times and often improve yields compared to conventional heating methods. nih.govorganic-chemistry.org The synthesis of 1,2,3-triazole derivatives has been shown to be highly efficient under microwave irradiation, sometimes achieving high yields in a matter of minutes. ias.ac.in Future work could optimize a catalyst-free or copper-catalyzed microwave protocol for this compound, providing a rapid and energy-efficient synthetic route. ias.ac.inorganic-chemistry.org

Novel Catalytic Systems: While copper catalysis is the hallmark of 1,4-disubstituted triazole synthesis, the exploration of alternative and more sustainable catalytic systems continues to be a key research area. This includes the development of novel copper-free catalysts to avoid potential metal contamination in biological applications. rsc.org For instance, silver-zinc based nanoheterostructured catalysts have been reported for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org Furthermore, the use of ionic liquids as both solvent and catalyst presents a green alternative that can enhance reaction rates and regioselectivity. frontiersin.orgnih.gov Research into these advanced catalytic systems could provide more environmentally benign and efficient pathways to this compound.

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Continuous-Flow Synthesis | Increased safety, scalability, automation, simplified purification. nih.govbeilstein-journals.orgrsc.org | Development of robust heterogeneous catalysts, optimization of flow parameters (temperature, pressure, flow rate). nih.govbeilstein-journals.org |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency, potentially higher yields. nih.govias.ac.in | Optimization of microwave parameters, exploration of catalyst-free conditions. ias.ac.inorganic-chemistry.org |

| Novel Catalytic Systems | Reduced metal contamination, increased sustainability, potentially enhanced regioselectivity. rsc.orgfrontiersin.org | Design of copper-free catalysts (e.g., Ag-Zn), use of ionic liquids, and other green catalytic approaches. rsc.orgfrontiersin.orgnih.gov |

Advanced Computational Modeling Approaches

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide insights into its electronic structure, reactivity, and potential interactions, paving the way for its rational design in various applications.

Density Functional Theory (DFT) Calculations: DFT is a versatile method for investigating the electronic properties of molecules. arabjchem.orgresearchgate.netnih.gov Future studies could employ DFT to analyze the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and other quantum chemical descriptors of this compound. researchgate.netzsmu.edu.ua Such calculations can predict the most likely sites for electrophilic and nucleophilic attack, explain the molecule's reactivity, and rationalize its role as a ligand in metal complexes. arabjchem.orgzsmu.edu.ua For instance, DFT has been used to confirm the geometry of metal complexes involving similar triazole-based ligands, aligning well with experimental findings. arabjchem.org